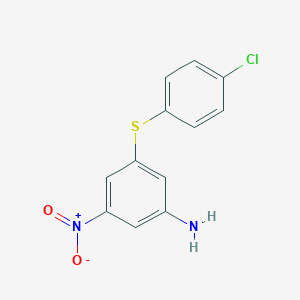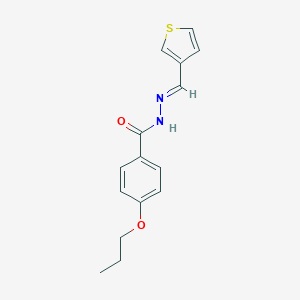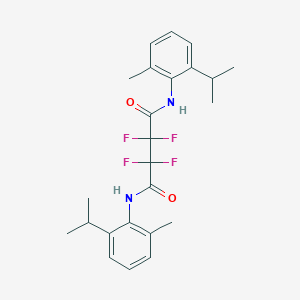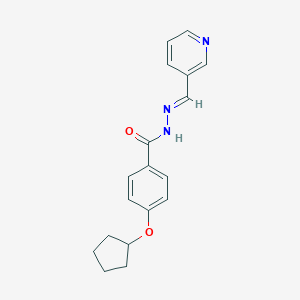
3-(4-Chlorophenyl)sulfanyl-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Chlorophenyl)sulfanyl-5-nitroaniline” is a chemical compound with the molecular formula C12H9ClN2O2S . It has an average mass of 280.730 Da and a monoisotopic mass of 280.007324 Da .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)sulfanyl-5-nitroaniline” consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemiluminescence Studies
Research by Watanabe et al. (2010) explores the synthesis of sulfanyl-substituted bicyclic dioxetanes, a category to which 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline belongs. These compounds exhibit chemiluminescence, emitting light upon decomposition, which has potential applications in analytical chemistry for detection and measurement purposes (Watanabe et al., 2010).
Photoaffinity Probes
A study by Lamotte et al. (1994) involves the synthesis of N-(3-azido-4-chlorophenyl)-N'-[3H-methyl] thiourea, a compound derived from a similar structural class as 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline. These compounds are utilized as photoaffinity probes for biological studies, particularly in labeling and identifying molecular interactions (Lamotte et al., 1994).
Development of Transparent Polyimides
Research by Tapaswi et al. (2015) indicates the use of thiophenyl-substituted benzidines, similar in structure to 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline, in the development of transparent polyimides. These materials exhibit high refractive indices and small birefringence, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Sulfur Determination in Organic Samples
A method developed by Ahmed and Lawson (1958) for determining sulfur in organic samples uses 4-amino-4'-chlorodiphenyl, a compound related to 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline. This method highlights the utility of such compounds in analytical chemistry for elemental analysis (Ahmed & Lawson, 1958).
Antimicrobial and Antiviral Applications
Research by Ayuk et al. (2018) and Chen et al. (2010) demonstrates the potential of nitroaniline derivatives, akin to 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline, in antimicrobial and antiviral applications. These studies explore the synthesis of azo-phenothiazine and thiadiazole sulfonamide derivatives, indicating their effectiveness against various microorganisms and viruses (Ayuk et al., 2018); (Chen et al., 2010).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTJKAAHSIFLNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclohexyl-5-[(2,4-dinitrophenyl)sulfanyl]-1H-tetrazole](/img/structure/B454600.png)
![N'-{4-nitrobenzylidene}-3-[(4-isopropylphenoxy)methyl]benzohydrazide](/img/structure/B454601.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide](/img/structure/B454603.png)
![(2E)-2-[2-(2-amino-2-oxoethoxy)benzylidene]hydrazinecarboxamide](/img/structure/B454605.png)

![N-(3,4-dimethoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454607.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B454608.png)
![N-(3-{N-[2-(4-chloro-2-methylphenoxy)propanoyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B454609.png)

![2-[(2,4-dimethylphenyl)amino]-N'-[(E)-furan-2-ylmethylidene]butanehydrazide](/img/structure/B454615.png)

